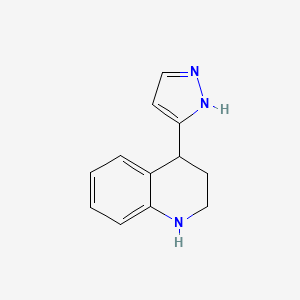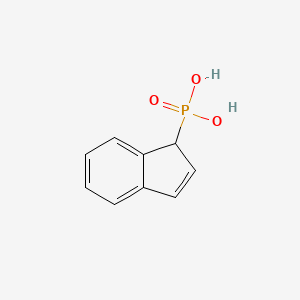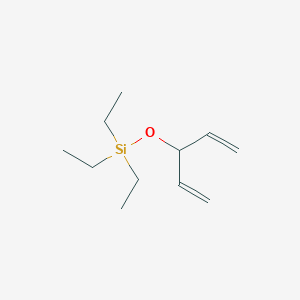
Triethyl(penta-1,4-dien-3-yloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(penta-1,4-dien-3-yloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a penta-1,4-dien-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(penta-1,4-dien-3-yloxy)silane typically involves the reaction of triethylsilane with penta-1,4-dien-3-ol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as boron trifluoride etherate.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(penta-1,4-dien-3-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent, transferring hydrogen to other molecules.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Halogenated silanes and other substituted derivatives.
Applications De Recherche Scientifique
Triethyl(penta-1,4-dien-3-yloxy)silane finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism by which Triethyl(penta-1,4-dien-3-yloxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and oxygen atoms plays a crucial role in its reactivity. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Silicon-oxygen bond formation: Interaction with oxygen-containing functional groups to form siloxanes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler analog without the penta-1,4-dien-3-yloxy group.
Triethylsilyl ethers: Compounds where the silicon atom is bonded to an oxygen atom connected to various organic groups.
Vinylsilanes: Compounds containing silicon-vinyl bonds.
Uniqueness
Triethyl(penta-1,4-dien-3-yloxy)silane is unique due to the presence of the penta-1,4-dien-3-yloxy group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
62418-65-9 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
triethyl(penta-1,4-dien-3-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-6-11(7-2)12-13(8-3,9-4)10-5/h6-7,11H,1-2,8-10H2,3-5H3 |
Clé InChI |
RCMWXQHEDHJRTI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



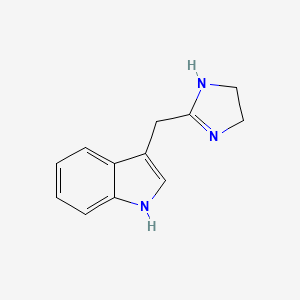

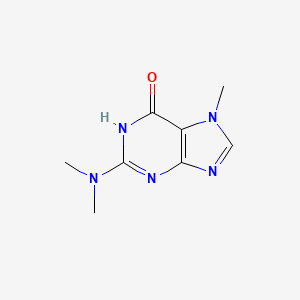



![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
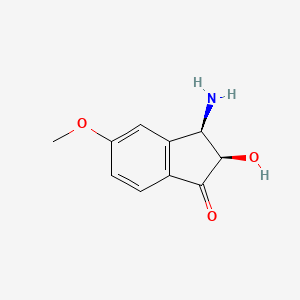
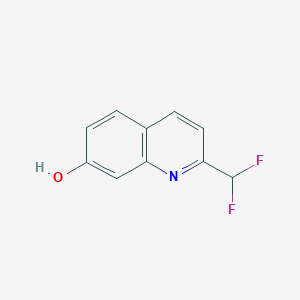

![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
